molecular formula C9H15ClN2 B8779319 4-(Dimethylamino)benzylamine hydrochloride CAS No. 140401-58-7

4-(Dimethylamino)benzylamine hydrochloride

Cat. No.: B8779319
CAS No.: 140401-58-7
M. Wt: 186.68 g/mol
InChI Key: ZVWLRZPDCLHDOC-UHFFFAOYSA-N
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Description

4-(Dimethylamino)benzylamine hydrochloride is an organic compound with a molecular formula of C9H14ClN. It is a derivative of aniline, where the amino group is substituted with an aminomethyl group and two methyl groups on the nitrogen atom. This compound is typically used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)benzylamine hydrochloride can be achieved through several methods. One common method involves the reaction of 4-(aminomethyl)aniline with formaldehyde and dimethylamine in the presence of hydrochloric acid. The reaction proceeds as follows:

    Starting Materials: 4-(aminomethyl)aniline, formaldehyde, dimethylamine, hydrochloric acid.

    Reaction Conditions: The reaction is typically carried out at room temperature with continuous stirring.

    Procedure: The starting materials are mixed in a suitable solvent, such as ethanol or water, and the reaction mixture is stirred for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques, such as distillation and chromatography, are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)benzylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: It can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-(Dimethylamino)benzylamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)benzylamine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile in chemical reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and proteins, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-(aminomethyl)aniline: Similar structure but lacks the dimethyl groups on the nitrogen atom.

    N,N-dimethylaniline: Similar structure but lacks the aminomethyl group.

    4-(aminomethyl)benzonitrile: Similar structure but contains a nitrile group instead of the dimethylamino group.

Uniqueness

4-(Dimethylamino)benzylamine hydrochloride is unique due to the presence of both the aminomethyl and dimethylamino groups, which confer distinct chemical and physical properties. This combination of functional groups allows the compound to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.

Properties

CAS No.

140401-58-7

Molecular Formula

C9H15ClN2

Molecular Weight

186.68 g/mol

IUPAC Name

4-(aminomethyl)-N,N-dimethylaniline;hydrochloride

InChI

InChI=1S/C9H14N2.ClH/c1-11(2)9-5-3-8(7-10)4-6-9;/h3-6H,7,10H2,1-2H3;1H

InChI Key

ZVWLRZPDCLHDOC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN.Cl

Origin of Product

United States

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